N-(2,3-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine oxalate
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Overview
Description
N-(2,3-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine oxalate, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research. Its chemical structure consists of a benzyl group attached to an ethanamine molecule, with two methoxy groups on the benzyl ring and one methoxy group on the phenyl ring. DMBA is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
DMBA exerts its effects by modulating various signaling pathways in cells. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. DMBA also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
DMBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DMBA has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DMBA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DMBA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects on various biological systems are well characterized. However, DMBA has some limitations, including its potential toxicity and the need for careful handling. DMBA is also not suitable for use in human studies due to its potential carcinogenic effects.
Future Directions
There are several future directions for research on DMBA. One area of interest is the development of new cancer therapies based on the modulation of the Nrf2 pathway. Another area of interest is the study of DMBA's effects on the gut microbiome, which has been shown to play a crucial role in the regulation of immune responses and inflammation. Furthermore, the potential use of DMBA as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is also an area of interest for future research.
Synthesis Methods
DMBA can be synthesized using various methods, including the reduction of 2,3-dimethoxybenzaldehyde with sodium borohydride, followed by the reaction with 4-methoxyphenylacetic acid. The resulting product is then treated with oxalic acid to form DMBA oxalate. Other methods involve the use of different reducing agents and starting materials.
Scientific Research Applications
DMBA has been extensively used in scientific research to study its effects on various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DMBA has also been used to induce cancer in animal models for the study of carcinogenesis and the development of new cancer therapies.
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.C2H2O4/c1-20-16-9-7-14(8-10-16)11-12-19-13-15-5-4-6-17(21-2)18(15)22-3;3-1(4)2(5)6/h4-10,19H,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGUCRRVCXLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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